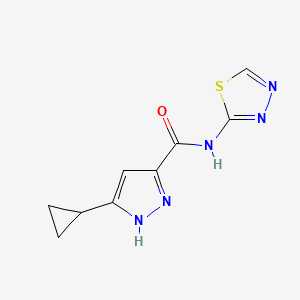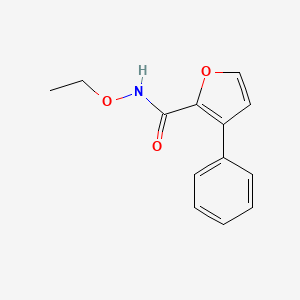![molecular formula C22H23N3 B7497662 1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B7497662.png)
1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine, also known as DPI, is a chemical compound that has been widely used in scientific research as a tool to investigate the function of various receptors and signaling pathways. DPI is a selective antagonist of the α2A-adrenergic receptor, which plays a crucial role in the regulation of neurotransmitter release and cardiovascular function.
Mechanism of Action
1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine is a selective antagonist of the α2A-adrenergic receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system and peripheral tissues. The α2A-adrenergic receptor plays a crucial role in the regulation of neurotransmitter release, cardiovascular function, and other physiological processes. This compound binds to the α2A-adrenergic receptor and prevents the activation of downstream signaling pathways, resulting in a decrease in neurotransmitter release and cardiovascular function.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific receptor and signaling pathway being studied. For example, this compound has been shown to decrease the release of norepinephrine and dopamine in the central nervous system, resulting in a decrease in blood pressure and heart rate. This compound has also been shown to modulate the release of other neurotransmitters, such as glutamate and GABA, and to affect the activity of ion channels and other membrane proteins.
Advantages and Limitations for Lab Experiments
1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine has several advantages for use in lab experiments, including its high selectivity for the α2A-adrenergic receptor and its ability to block receptor activation without affecting other signaling pathways. However, this compound also has some limitations, including its relatively low potency and its potential for off-target effects at high concentrations.
Future Directions
There are several potential future directions for research on 1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine and its effects on the α2A-adrenergic receptor and other signaling pathways. One area of interest is the development of more potent and selective this compound analogs that can be used to study the function of other adrenergic receptors and signaling pathways. Another area of interest is the use of this compound as a tool to investigate the role of α2A-adrenergic receptors in the development of various diseases and disorders, such as hypertension, depression, and anxiety. Finally, there is a need for further research on the biochemical and physiological effects of this compound and its potential for use in the development of new therapeutic agents.
Synthesis Methods
The synthesis of 1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine involves several steps, starting with the reaction of 2,3-dihydroindole with formaldehyde and pyridine-4-carboxaldehyde to form the intermediate compound 1-(2,3-dihydro-1H-indol-1-yl)-2-(pyridin-4-yl)ethanone. This intermediate is then reacted with 4-(chloromethyl)benzylamine to yield the final product, this compound. The synthesis of this compound has been described in detail in several research articles.
Scientific Research Applications
1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine has been used extensively in scientific research to investigate the function of α2A-adrenergic receptors and their role in various physiological processes. For example, this compound has been used to study the effects of α2A-adrenergic receptor activation on neurotransmitter release in the central nervous system and the regulation of cardiovascular function. This compound has also been used to investigate the role of α2A-adrenergic receptors in the modulation of pain perception and the development of addiction.
Properties
IUPAC Name |
1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3/c1-2-4-22-21(3-1)11-14-25(22)17-20-7-5-18(6-8-20)15-24-16-19-9-12-23-13-10-19/h1-10,12-13,24H,11,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMONLKDUOWFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)CNCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid](/img/structure/B7497581.png)

![N-[4-nitro-2-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7497606.png)
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide](/img/structure/B7497607.png)
![3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7497616.png)
![5-bromo-N-[5-[(3,4-difluorophenyl)methyl]-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B7497622.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7497629.png)


![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B7497652.png)
![N-methyl-3-(5-methyl-1,3-dioxoisoindol-2-yl)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7497655.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7497663.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7497669.png)

